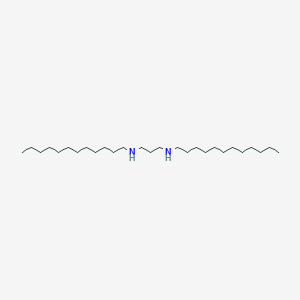
N~1~,N~3~-Didodecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Didodecylpropane-1,3-diamine: is a chemical compound with the molecular formula C27H58N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: In industrial settings, the production of N1,N~3~-Didodecylpropane-1,3-diamine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Didodecylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N~1~,N~3~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of N1,N~3~-Didodecylpropane-1,3-diamine involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. This can lead to cell lysis or increased membrane permeability. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization .
Comparison with Similar Compounds
- N~1~-Dodecylpropane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine
Comparison: N1,N~3~-Didodecylpropane-1,3-diamine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to shorter-chain analogs like N1-Dodecylpropane-1,3-diamine. The presence of two dodecyl groups increases its hydrophobicity, making it more effective in applications requiring strong surfactant action .
Properties
CAS No. |
77215-50-0 |
|---|---|
Molecular Formula |
C27H58N2 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N,N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-24-28-26-23-27-29-25-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI Key |
RVRMXANSMFGKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCNCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















